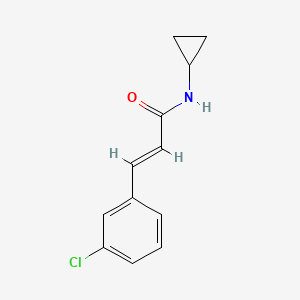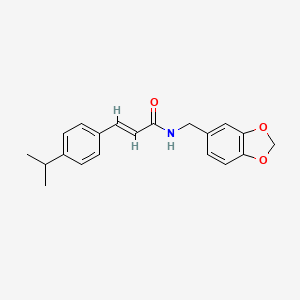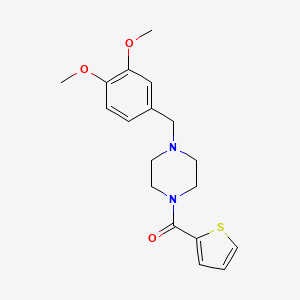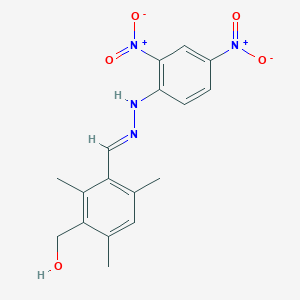![molecular formula C20H13NO3 B5728455 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)
2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is a chemical compound that belongs to the family of isoindole derivatives. It is a yellow crystalline solid that is widely used in scientific research for its various properties and applications.
作用机制
The mechanism of action of 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione varies depending on its application. As a fluorescent probe, the compound binds to metal ions and emits fluorescence upon excitation. As a photosensitizer, the compound generates reactive oxygen species upon exposure to light, which can induce cell death in cancer cells. As a potential inhibitor of DNA topoisomerase II, the compound binds to the enzyme and prevents it from functioning properly, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione also vary depending on its application. As a fluorescent probe, the compound does not have any significant biochemical or physiological effects. As a photosensitizer, the compound can induce cell death in cancer cells, but it can also cause damage to healthy cells. As a potential inhibitor of DNA topoisomerase II, the compound can cause DNA damage and cell death in cancer cells, but it can also affect healthy cells.
实验室实验的优点和局限性
One of the advantages of using 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione in lab experiments is its versatility. The compound can be used for various applications, including fluorescence detection, photodynamic therapy, and cancer treatment. Moreover, the compound is relatively easy to synthesize and has good stability. One of the limitations of using the compound is its potential toxicity. The compound can be toxic to cells and can cause damage to healthy tissues. Therefore, it is important to use the compound in a controlled environment and to follow proper safety protocols.
未来方向
There are several future directions for the research on 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione. One direction is to study the compound's potential as an anticancer drug. The compound has shown promising results as a potential inhibitor of DNA topoisomerase II, which is an important target for anticancer drugs. Another direction is to study the compound's potential as an anti-inflammatory and antioxidant agent. The compound has shown some activity in these areas, and further research could lead to the development of new therapeutic agents. Additionally, more research could be done on the compound's potential as a fluorescent probe and photosensitizer, as these applications have important implications in various fields of research.
合成方法
The synthesis of 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione can be achieved through various methods. One of the most common methods is the reaction of 4-acetylphenylhydrazine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The reaction yields the desired product in good yield and purity. Other methods include the use of different starting materials and catalysts, but the basic reaction mechanism remains the same.
科学研究应用
2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione has various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Moreover, it has been used as a potential inhibitor of DNA topoisomerase II, which is an important target for anticancer drugs. The compound has also been studied for its anti-inflammatory and antioxidant properties.
属性
IUPAC Name |
2-(4-acetylphenyl)benzo[f]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c1-12(22)13-6-8-16(9-7-13)21-19(23)17-10-14-4-2-3-5-15(14)11-18(17)20(21)24/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYXQPYOIOSCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)

![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)


![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)




![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)
